molecular formula C23H27N3O6 B1150109 N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide

N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide

Cat. No.: B1150109
M. Wt: 441.484
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a carboxamide group

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.484

Appearance

Solid powder

Synonyms

LASSBio-881;  LASSBio 881;  LASSBio881.; N/'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.

    Condensation Reaction: The final step involves the condensation of the 3,5-ditert-butyl-4-hydroxybenzaldehyde with the amine derivative of the benzodioxole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.

    Anticancer Activity: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide: shares similarities with other compounds containing benzodioxole rings and nitro groups, such as:

Uniqueness

  • Structural Uniqueness : The combination of the benzodioxole ring, nitro group, and carboxamide group in a single molecule is unique.
  • Functional Uniqueness : The compound’s potential antioxidant, anti-inflammatory, and anticancer activities make it distinct from other similar compounds.

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